molecular formula C23H20N2O4S B14424487 2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 81527-40-4

2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B14424487
CAS No.: 81527-40-4
M. Wt: 420.5 g/mol
InChI Key: VIFHVSISNHLARW-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the reaction of benzenesulfonyl chloride with 4,5-bis(4-methoxyphenyl)-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the benzenesulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the methoxyphenyl groups can interact with hydrophobic pockets in receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonyl)-4,5-diphenyl-1H-imidazole
  • 2-(Benzenesulfonyl)-4,5-bis(4-chlorophenyl)-1H-imidazole
  • 2-(Benzenesulfonyl)-4,5-bis(4-fluorophenyl)-1H-imidazole

Uniqueness

2-(Benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of methoxy groups, which can enhance its solubility and bioavailability. The methoxy groups also contribute to its distinct electronic properties, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

81527-40-4

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C23H20N2O4S/c1-28-18-12-8-16(9-13-18)21-22(17-10-14-19(29-2)15-11-17)25-23(24-21)30(26,27)20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,25)

InChI Key

VIFHVSISNHLARW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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